(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide
Description
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the C2 position, a furan-2-yl moiety substituted with a 2-methylcyclopropyl group at the C5 position, and an N-(4-nitrophenyl)amide group.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-8-16(11)17-7-6-15(25-17)9-12(10-19)18(22)20-13-2-4-14(5-3-13)21(23)24/h2-7,9,11,16H,8H2,1H3,(H,20,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMZMZKBWJEIPS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.36 g/mol. The structure features a furan ring, a cyano group, and a nitrophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural components are believed to interact with cellular pathways involved in tumor growth.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in treating infections.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation. This inhibition can disrupt metabolic pathways essential for tumor growth.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits proliferation in vitro | , |
| Antimicrobial | Effective against multiple bacterial strains | , |
| Antioxidant | Reduces oxidative stress |
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Disrupts critical metabolic pathways | , |
| Apoptosis Induction | Activates apoptotic pathways | , |
| Antioxidant Effect | Mitigates oxidative damage |
Case Studies
- Anticancer Study : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, leading to increased apoptosis markers such as caspase activation.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an alternative treatment for resistant bacterial infections.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, including oncology and neurology. Its biological activities are primarily attributed to its ability to interact with specific biological targets.
Anticancer Activity
Research indicates that (2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide exhibits cytotoxic effects against several cancer cell lines. For example:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Mechanism : It modulates neuroinflammatory pathways and protects neuronal cells from damage induced by toxic agents such as glutamate.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated, highlighting its potential role in preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it effectively scavenges free radicals, demonstrating an IC50 value comparable to well-known antioxidants like ascorbic acid.
Material Science
Beyond biological applications, this compound is being explored for its utility in material science:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of resulting materials.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Case Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | MCF-7 cell line studies |
| Neuroprotective | Modulates neuroinflammation | Animal models of neurodegeneration |
| Antioxidant | Scavenges free radicals | Cellular model comparisons |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Sulfide Oxidation
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. This modifies electron density and potential biological interactions.
Amino Group Functionalization
The 3-aminopyridine moiety participates in nucleophilic substitution and coupling reactions, enabling diversification for drug discovery.
Ester Transesterification
The methyl ester can unde
Comparison with Similar Compounds
Key Observations:
Furan Substituents: The target compound’s 2-methylcyclopropyl group introduces steric hindrance and conformational rigidity compared to nitro- or halogen-substituted furans in analogs . This may reduce π-π stacking interactions but enhance metabolic stability in biological systems.
Amide Substituents :
- The N-(4-nitrophenyl) group in the target compound contrasts with electron-donating groups (e.g., 3-ethoxy in , 2-hydroxy in ), which could modulate solubility and hydrogen-bonding capacity. Nitro groups may reduce aqueous solubility but improve membrane permeability .
Stereochemistry :
- The (2E)-configuration is conserved across analogs, preserving conjugation and planar geometry critical for electronic delocalization .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during nitrophenyl group introduction to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity.
- Catalysts : Employ palladium catalysts for regioselective furan modifications.
Yield improvements (>70%) are achieved by iterative HPLC purification and monitoring via TLC .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
Key techniques include:
- NMR spectroscopy :
- 1H/13C NMR : Confirm regiochemistry (e.g., E-configuration of the enamide via coupling constants J = 12–16 Hz).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the furan and nitrophenyl regions.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 408.1215).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
Data cross-validation : Compare spectral data with structurally analogous compounds (e.g., CAS 2361566-66-5) .
Advanced: How can researchers elucidate the compound’s mechanism of action, and what computational tools are recommended for target interaction studies?
Answer:
Experimental approaches :
- Enzyme inhibition assays : Screen against kinase or protease targets using fluorogenic substrates.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to putative targets like cyclooxygenase-2.
Q. Computational tools :
- Molecular docking (AutoDock Vina) : Predict binding poses using crystal structures (e.g., PDB: 1CX2).
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100-ns trajectories.
- QSAR modeling : Corrogate substituent effects (e.g., nitrophenyl electron-withdrawing groups) with activity .
Advanced: What strategies address contradictions in biological activity data across assay systems?
Answer:
Common discrepancies : Variability in IC50 values (e.g., 10 µM in cell-free vs. 50 µM in cellular assays).
Q. Resolution strategies :
- Assay standardization : Use identical buffer conditions (pH 7.4, 1% DMSO).
- Membrane permeability correction : Apply PAMPA assays to quantify cellular uptake.
- Off-target profiling : Screen against a panel of 50+ kinases to identify confounding interactions.
Statistical validation : Apply ANOVA to triplicate datasets and report 95% confidence intervals .
Basic: What structural features are critical for the compound’s bioactivity?
Answer:
Key pharmacophores:
- α,β-unsaturated cyanoenamide : Enhances electrophilicity for covalent target binding.
- 2-Methylcyclopropyl-furan : Improves lipophilicity (clogP ≈ 3.2) and metabolic stability.
- 4-Nitrophenylamide : Facilitates π-π stacking with aromatic residues in target proteins.
Supporting evidence : Analog studies show >50% activity loss when nitrophenyl is replaced with methoxy .
Advanced: How to design SAR studies for substituent effects on the furan and nitrophenyl groups?
Answer:
SAR workflow :
Library synthesis : Prepare analogs with variations (e.g., halogenated furans, substituted phenyl groups).
Biological testing : Measure IC50 against a primary target (e.g., EGFR kinase).
Data analysis : Use heatmaps to cluster substituent effects.
Q. Example findings :
| Substituent (Furan) | Substituent (Phenyl) | IC50 (µM) |
|---|---|---|
| 2-Methylcyclopropyl | 4-Nitro | 12.3 |
| 2-Ethyl | 4-Nitro | 28.7 |
| 2-Methylcyclopropyl | 4-Cyano | 18.9 |
Q. Solutions :
- Chiral auxiliaries : Use (R)-BINOL to enforce E-selectivity (>90% de).
- Low-temperature quenching : Halt reactions at −20°C to prevent isomerization.
- Crystallography : Confirm stereochemistry via SHELXL-refined X-ray structures (R-factor < 0.05) .
Basic: What crystallization techniques are recommended for X-ray structure determination?
Answer:
Protocol :
- Solvent diffusion : Dissolve in acetone and layer with hexane at 4°C.
- Cryocooling : Mount crystals in Paratone-N oil and cool to 100 K for data collection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
